9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Description
9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
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Scientific Research Applications
H1-Antihistaminic Activity
Compounds related to 9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have been investigated for their potential as H1-antihistaminic agents. A study by Alagarsamy et al. (2009) on similar compounds reported significant protection against histamine-induced bronchospasm in guinea pigs, suggesting potential as a new class of H1-antihistaminic agents (Alagarsamy et al., 2009). Another study by Gobinath et al. (2015) found that a compound within this class showed comparable potency to chlorpheniramine maleate, a standard H1-antihistaminic drug, with minimal sedative properties (Gobinath et al., 2015).
Antimicrobial Properties
Research has demonstrated that compounds structurally related to this compound possess significant antimicrobial properties. Pandey et al. (2009) synthesized novel quinazolinones fused with [1,2,4]-triazole and reported substantial antibacterial and antifungal activities against various microorganisms (Pandey et al., 2009).
Tubulin Polymerization Inhibition and Anticancer Activity
Driowya et al. (2016) synthesized a series of triazoloquinazolinone-based compounds, including structures similar to this compound, as tubulin polymerization inhibitors and potential vascular disrupting agents for cancer treatment (Driowya et al., 2016).
Molecular Docking and Structural Studies
Research by Wu et al. (2021, 2022) involved the synthesis and structural analysis of similar compounds, employing molecular docking techniques to suggest favorable interactions with certain proteins, indicating potential pharmacological applications (Wu et al., 2021), (Wu et al., 2022).
Properties
IUPAC Name |
9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-29-18-8-3-2-5-15(18)21-25-22-24-16-6-4-7-17(28)19(16)20(27(22)26-21)13-9-11-14(23)12-10-13/h2-3,5,8-12,20H,4,6-7H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNDSCQXCRPXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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